molecular formula C15H23BrClNO B1525146 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1219948-95-4

3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride

Cat. No. B1525146
CAS RN: 1219948-95-4
M. Wt: 348.7 g/mol
InChI Key: SKSGGHWJJCBYHE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C15H23BrClNO . The structure of the compound is unique and offers diverse applications for studying various biological processes and drug development.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates demonstrates the chemical versatility of pyrrolidine derivatives. These compounds were obtained through the heterocondensation of corresponding substituted a-bromopropiophenones with pyrrolidinium pyrrolidine-1-carbodithioate and characterized using various spectroscopic methods (Sarbu, Lungu, Sandu, Chirita, & Bahrin, 2019).

Biological Activities

  • Research into functionalized pyrrolidines reveals their potential in inhibiting alpha-mannosidase activity, suggesting applications in treating certain types of cancer. One study prepared new substituted pyrrolidine-3,4-diol derivatives, discovering that some of these compounds showed selective inhibition of enzyme activity and growth inhibitory properties for human glioblastoma and melanoma cells (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).

Synthetic Applications and Mechanisms

  • The study of the addition of bromine chloride and iodine monochloride to carbonyl-conjugated, acetylenic ketones, including reactions with pyrrolidine derivatives, provides insight into the synthetic versatility of these compounds. This research also delves into the mechanisms behind the formation of major products, presenting valuable information for the development of new synthetic routes (Heasley, Buczala, Chappell, Hill, Whisenand, & Shellhamer, 2002).

Antiviral and Antimicrobial Applications

  • The antiviral activity of C-5 substituted tubercidin analogues, including those related to pyrrolidine structures, has been evaluated against a range of RNA and DNA viruses. This research highlights the potential therapeutic applications of these compounds, with some derivatives showing significant activity against specific viral strains (Bergstrom, Brattesani, Ogawa, Reddy, Schweickert, Balzarini, & De Clercq, 1984).

Antiproliferative and Antiinflammatory Activities

  • Synthesis and studies on the antiproliferative activity of new functionalized pyridine linked thiazole derivatives explore the potential of pyrrolidine-related compounds in cancer treatment. These compounds have been tested for their cytotoxicity against various cancer cell lines, with some showing promising anticancer activity (Alqahtani & Bayazeed, 2020).

properties

IUPAC Name

3-[(2-bromo-4-butan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-3-11(2)13-4-5-15(14(16)8-13)18-10-12-6-7-17-9-12;/h4-5,8,11-12,17H,3,6-7,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSGGHWJJCBYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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